4-Ethynyl-2-methoxypyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-3-7-4-5-9-8(6-7)10-2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGGEISQQSILHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20726194 | |

| Record name | 4-Ethynyl-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060816-39-8 | |

| Record name | 4-Ethynyl-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethynyl-2-methoxypyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Ethynyl-2-methoxypyridine, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. The document details the structural and physicochemical characteristics of the molecule, explores its synthesis—primarily through Sonogashira coupling—and discusses its reactivity, with a focus on the versatile ethynyl group. Furthermore, this guide elucidates the potential applications of this compound in drug discovery and development, drawing on the established importance of both the pyridine scaffold and terminal alkyne functionalities in bioactive molecules. Experimental protocols and characterization data are presented to provide a practical resource for researchers working with this compound.

Introduction: The Significance of Substituted Pyridines in Modern Chemistry

Pyridine and its derivatives are fundamental building blocks in a vast array of functional molecules, from pharmaceuticals to advanced materials. Their unique electronic properties, ability to participate in hydrogen bonding, and versatile reactivity make them privileged scaffolds in drug design. The introduction of an ethynyl group onto the pyridine ring, as seen in this compound, further enhances its utility, providing a reactive handle for a variety of chemical transformations. The methoxy group also plays a crucial role, influencing the molecule's electronic properties, solubility, and metabolic stability. This guide aims to be a definitive resource on this compound for scientists and researchers, providing in-depth technical information to facilitate its use in the laboratory and in the design of novel molecular entities.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. This section details the key identifiers and characteristics of this compound.

Chemical Structure and Identifiers

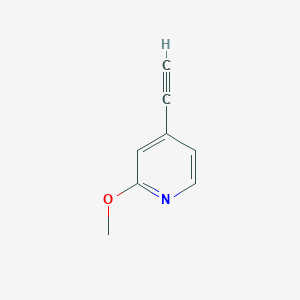

The structure of this compound features a pyridine ring substituted with an ethynyl group at the 4-position and a methoxy group at the 2-position.

Figure 1: Chemical structure of this compound.

Table 1: Key Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 1060816-39-8 | [1] |

| Molecular Formula | C₈H₇NO | [2] |

| Molecular Weight | 133.15 g/mol | [2] |

| InChI | InChI=1S/C8H7NO/c1-3-7-4-5-9-8(6-7)10-2/h1,4-6H,2H3 | [2] |

| InChIKey | PDGGEISQQSILHC-UHFFFAOYSA-N | [2] |

| SMILES | COC1=NC=CC(=C1)C#C | [2] |

Physical Properties

Experimentally determined physical properties for this compound are not widely reported in the literature. The following table includes computed data, which can serve as a useful estimation for experimental design.

Table 2: Computed Physical Properties of this compound

| Property | Value | Source |

| XLogP3 | 1.4 | [2] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Topological Polar Surface Area | 22.1 Ų | [3] |

| Monoisotopic Mass | 133.05276 Da | [2] |

Note: These properties are computationally predicted and should be used as estimates. Experimental verification is recommended.

Synthesis and Reactivity

The synthesis of this compound typically involves the introduction of the ethynyl group onto a pre-functionalized 2-methoxypyridine ring. The Sonogashira coupling is a powerful and widely used method for this transformation.

Synthesis via Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Figure 2: General workflow for the synthesis of this compound.

Explanatory Note on the Workflow: The synthesis commences with a Sonogashira cross-coupling reaction between a 4-halo-2-methoxypyridine (iodide or bromide being the most common) and a protected terminal alkyne, such as trimethylsilylacetylene. The use of a protected alkyne is often preferred to prevent self-coupling side reactions. The reaction is catalyzed by a palladium(0) species, often generated in situ, and a copper(I) salt, in the presence of an amine base which also serves as the solvent in many cases. Following the successful coupling, the protecting group (e.g., trimethylsilyl) is removed under mild basic conditions to yield the final product, this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a general representation of a Sonogashira coupling reaction and should be optimized for the specific substrates and scale.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2-methoxypyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

-

Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine). To this mixture, add trimethylsilylacetylene (1.2-1.5 eq) via syringe.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-((trimethylsilyl)ethynyl)-2-methoxypyridine.

-

Deprotection: Dissolve the purified intermediate in a suitable solvent such as methanol. Add a base like potassium carbonate (K₂CO₃) and stir at room temperature until the deprotection is complete (monitored by TLC or GC-MS).

-

Final Purification: After completion, remove the solvent under reduced pressure and purify the residue by column chromatography to yield pure this compound.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the ethynyl group and the pyridine ring.

-

Reactions of the Ethynyl Group: The terminal alkyne is a versatile functional group that can participate in a variety of reactions, including:

-

Click Chemistry: The ethynyl group can readily undergo copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions to form triazoles, a valuable linkage in medicinal chemistry and bioconjugation.

-

Further Sonogashira Couplings: The terminal alkyne can be coupled with other aryl or vinyl halides to extend the conjugated system.

-

Cycloaddition Reactions: The alkyne can act as a dienophile or a dipolarophile in various cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, to construct more complex heterocyclic systems.

-

Hydration and other additions: The triple bond can undergo hydration to form a methyl ketone or be subjected to various other addition reactions.

-

-

Reactions of the Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The electron-donating methoxy group at the 2-position and the electron-withdrawing ethynyl group at the 4-position influence the reactivity of the ring towards electrophilic and nucleophilic substitution.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy group protons, and the acetylenic proton. The chemical shifts of the pyridine protons will be influenced by the electronic effects of the substituents. The acetylenic proton typically appears as a singlet in the range of δ 3.0-3.5 ppm. The methoxy protons will be a sharp singlet around δ 3.9-4.1 ppm. The pyridine protons will appear in the aromatic region (δ 6.5-8.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will show signals for the eight carbon atoms. The acetylenic carbons are expected in the range of δ 70-90 ppm. The methoxy carbon will be around δ 55 ppm. The pyridine ring carbons will appear in the aromatic region (δ 110-165 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | ≡C-H stretch | Terminal Alkyne |

| ~2100-2260 | C≡C stretch | Alkyne |

| ~1600, 1480 | C=C and C=N stretch | Pyridine Ring |

| ~1250 | C-O stretch | Aryl Ether |

| ~2850-3000 | C-H stretch | Methoxy and Alkyl |

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (133.15 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group, the ethynyl group, or cleavage of the pyridine ring. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications in Drug Discovery and Development

The unique combination of a pyridine ring, an ethynyl group, and a methoxy group makes this compound a highly attractive building block in medicinal chemistry.

Figure 3: The role of this compound's structural features in its potential applications.

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many approved kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The ethynyl group can be used to form covalent bonds with cysteine residues in the active site or to explore deeper pockets within the binding site. The methoxy group can enhance solubility and fine-tune electronic properties for optimal binding.

-

G-Protein Coupled Receptor (GPCR) Ligands: The diverse substitution patterns possible on the pyridine ring, facilitated by the ethynyl handle, allow for the generation of libraries of compounds to screen against various GPCRs.

-

Antiviral and Other Therapeutic Areas: Ethynyl-containing compounds have shown promise as antiviral agents, and the pyridine nucleus is present in a wide range of drugs with diverse therapeutic applications.

-

Molecular Probes and Bioconjugation: The terminal alkyne is a prime functional group for "click" chemistry, allowing for the straightforward attachment of fluorescent dyes, affinity tags, or other biomolecules. This makes this compound a valuable tool for chemical biology research.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of a pyridine core, a reactive ethynyl group, and a modulating methoxy group provides a rich platform for the design and synthesis of novel functional molecules. While experimental data for this specific compound is still emerging, this guide provides a solid foundation of its chemical properties, synthetic routes, and potential applications, serving as a valuable resource for researchers looking to harness the potential of this promising molecule.

References

- 1. WO2016016287A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient - Google Patents [patents.google.com]

- 2. PubChemLite - this compound (C8H7NO) [pubchemlite.lcsb.uni.lu]

- 3. 4-Ethenyl-2-methoxypyridine | C8H9NO | CID 55265084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

A Technical Guide to the Synthesis of 4-Ethynyl-2-methoxypyridine

Introduction

4-Ethynyl-2-methoxypyridine is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its rigid, linear ethynyl group coupled with the specific electronic and coordinating properties of the 2-methoxypyridine scaffold makes it an invaluable synthon for constructing complex molecular architectures. Pyridine derivatives are integral to numerous clinically applied drugs, and the introduction of an ethynyl moiety provides a versatile handle for subsequent transformations, such as click chemistry, further cross-coupling reactions, or cyclizations.[1] This guide provides a comprehensive overview of a robust and field-proven pathway for the synthesis of this compound, designed for researchers and drug development professionals. We will delve into the strategic rationale, detailed experimental protocols, and the mechanistic underpinnings of the core reactions.

Chapter 1: Retrosynthetic Analysis and Strategic Rationale

A sound synthetic strategy prioritizes efficiency, safety, and high yields. For this compound, the most logical disconnection point is the C-C bond between the pyridine ring and the alkyne, pointing towards a cross-coupling reaction.

Caption: Retrosynthetic analysis of this compound.

The premier choice for this transformation is the Sonogashira cross-coupling reaction , a powerful method for forging bonds between sp²-hybridized carbons (of an aryl halide) and sp-hybridized carbons (of a terminal alkyne).[2][3]

Strategic Choices:

-

Aryl Halide Precursor : The reactivity of the halide in Sonogashira coupling follows the trend I > OTf > Br >> Cl.[2][4] While 4-iodo-2-methoxypyridine offers the highest reactivity, 4-bromo-2-methoxypyridine is often more cost-effective and readily synthesized, providing an excellent balance of reactivity and accessibility.[1] This guide will focus on the use of the bromo-precursor.

-

Ethynyl Source : Direct use of acetylene gas is fraught with operational hazards and is not recommended for routine lab-scale synthesis.[5] A far superior and safer strategy involves using a protected alkyne, with (trimethylsilyl)acetylene (TMSA) being the reagent of choice.[6] The bulky trimethylsilyl (TMS) group prevents unwanted side reactions (such as homo-coupling) and is easily removed in a subsequent step to reveal the terminal alkyne.[6][7]

This two-step sequence—Sonogashira coupling followed by deprotection—is a reliable and scalable approach to the target molecule.

Chapter 2: Synthesis of Key Precursor: 4-Bromo-2-methoxypyridine

A high-yielding and reproducible synthesis of the starting halide is critical for the overall success of the campaign. While several methods exist, an efficient pathway starting from 2-methoxy-4-aminopyridine via a Sandmeyer-type reaction offers an excellent yield of 95%.[1]

Experimental Protocol: Synthesis of 4-Bromo-2-methoxypyridine[1]

This protocol details the diazotization of 2-methoxy-4-aminopyridine followed by bromide displacement.

Reagents & Quantities:

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 2-Methoxy-4-aminopyridine | 124.14 | 10.0 g | 80.55 | 1.0 |

| Hydrobromic Acid (48% aq.) | 80.91 | 165 mL | ~1468 | ~18.2 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.04 g | 102.0 | 1.27 |

| Methyl tert-butyl ether | - | ~450 mL | - | - |

| Anhydrous MgSO₄ | - | q.s. | - | - |

Step-by-Step Methodology:

-

Initial Setup : In a flask equipped with a magnetic stirrer, add 2-methoxy-4-aminopyridine (10.0 g).

-

Acidification & Cooling : Add 48% hydrobromic acid (165 mL) to the flask. Cool the resulting mixture to -10 °C using a dry ice/acetone bath.

-

Diazotization : Prepare a solution of sodium nitrite (7.04 g) in water (to a total volume of 165 mL) and pre-cool it. Add this NaNO₂ solution dropwise to the stirred pyridine mixture over 30 minutes, ensuring the internal temperature remains at or below -10 °C.

-

Reaction Progression : After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 16 hours.

-

Work-up & Extraction : Quench the reaction by carefully adding it to a 4 M sodium hydroxide solution until the mixture is basic. Extract the aqueous layer with methyl tert-butyl ether (3 x 150 mL).

-

Drying & Concentration : Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure.

-

Product : The procedure yields 4-bromo-2-methoxypyridine as a pale yellow liquid (14.9 g, 95% yield).

Characterization Data (¹H-NMR):

-

¹H-NMR (400 MHz, CDCl₃): δ 8.28 (d, 1H), 7.32 (s, 1H), 7.24 (d, 1H), 3.91 (s, 3H, -OCH₃). Note: NMR data adapted from similar compounds; the original source[1] provides slightly different values which may be due to solvent or referencing differences.

Chapter 3: The Core Synthesis: Sonogashira Cross-Coupling

The Sonogashira reaction is the cornerstone of this synthesis, catalyzed by a combination of palladium and copper complexes.[2][3]

Mechanistic Overview

The reaction proceeds via two interconnected catalytic cycles.[4][8]

-

Palladium Cycle : The active Pd(0) species undergoes oxidative addition with the 4-bromo-2-methoxypyridine, forming a Pd(II) intermediate.

-

Copper Cycle : The copper(I) salt reacts with the terminal alkyne (TMSA) in the presence of the amine base to form a copper(I) acetylide.[9] This step activates the alkyne.

-

Transmetalation & Reductive Elimination : The copper acetylide transfers its organic fragment to the Pd(II) complex (transmetalation). The resulting complex then undergoes reductive elimination to release the final coupled product and regenerate the Pd(0) catalyst.[4]

Caption: Simplified mechanism of the Pd/Cu co-catalyzed Sonogashira coupling.

Experimental Protocol: Synthesis of 2-Methoxy-4-((trimethylsilyl)ethynyl)pyridine

This protocol is adapted from general Sonogashira procedures and optimized for the specified substrates.[4]

Reagents & Quantities:

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 4-Bromo-2-methoxypyridine | 188.03 | 5.0 g | 26.6 | 1.0 |

| (Trimethylsilyl)acetylene | 98.22 | 3.14 g (4.4 mL) | 31.9 | 1.2 |

| Pd(PPh₃)₂Cl₂ | 701.90 | 467 mg | 0.665 | 0.025 |

| Copper(I) Iodide (CuI) | 190.45 | 127 mg | 0.665 | 0.025 |

| Triethylamine (Et₃N) | 101.19 | 150 mL | - | Solvent |

| Tetrahydrofuran (THF) | - | 50 mL | - | Co-solvent |

Step-by-Step Methodology:

-

Inert Atmosphere : Set up a flask equipped with a reflux condenser and magnetic stirrer under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition : To the flask, add 4-bromo-2-methoxypyridine (5.0 g), Pd(PPh₃)₂Cl₂ (467 mg), and CuI (127 mg).

-

Solvent & Base : Add anhydrous THF (50 mL) and triethylamine (150 mL). Degas the mixture by bubbling with nitrogen/argon for 15 minutes.

-

Alkyne Addition : Add (trimethylsilyl)acetylene (4.4 mL) via syringe.

-

Reaction : Heat the mixture to reflux (around 70-80 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove catalyst residues, washing with ethyl acetate.

-

Extraction & Concentration : Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purification is typically achieved via flash column chromatography.

Chapter 4: Deprotection and Final Product Isolation

The final step is the cleavage of the C-Si bond to unveil the terminal alkyne. This must be done under conditions that do not affect the methoxypyridine core.

Choosing a Deprotection Method

-

Fluoride-based Reagents : Tetrabutylammonium fluoride (TBAF) is a common choice.[6][10] However, it is strongly basic and can sometimes be incompatible with sensitive functional groups.[11]

-

Mild Base Catalysis : A simpler and often cleaner method is using a mild base like potassium carbonate (K₂CO₃) in a protic solvent like methanol. The methoxide generated in situ is sufficient to cleave the TMS group. This method avoids harsh reagents and simplifies the work-up.

Experimental Protocol: Synthesis of this compound

-

Setup : Dissolve the crude 2-methoxy-4-((trimethylsilyl)ethynyl)pyridine from the previous step in methanol (100 mL).

-

Base Addition : Add potassium carbonate (K₂CO₃) (approx. 2 equivalents relative to the starting pyridine).

-

Reaction : Stir the mixture at room temperature for 1-2 hours. Monitor by TLC until the silylated intermediate is fully consumed.

-

Work-up : Concentrate the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate or dichloromethane (3x).

-

Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The final product can be purified by flash column chromatography on silica gel to afford this compound as a solid or oil.

Chapter 5: Synthetic Workflow Summary

The complete, optimized pathway is a three-stage process starting from a commercially available aminopyridine derivative.

Caption: Overall synthetic workflow for this compound.

Conclusion

The synthesis of this compound is reliably achieved through a multi-step sequence centered around a palladium/copper-catalyzed Sonogashira cross-coupling reaction. By utilizing a stable and easily synthesized 4-bromo-2-methoxypyridine precursor and a protected alkyne source like (trimethylsilyl)acetylene, this pathway mitigates safety risks while ensuring high yields and product purity. The detailed protocols and mechanistic insights provided in this guide offer researchers a robust framework for accessing this critical chemical building block for applications in pharmaceutical and materials development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 5. CN112159424A - Synthesis process of trimethylsilylacetylene - Google Patents [patents.google.com]

- 6. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]

- 7. Trimethylsilylacetylene | 1066-54-2 [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 11. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

An In-Depth Technical Guide to the Spectroscopic Data of 4-Ethynyl-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethynyl-2-methoxypyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of more complex molecules. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document synthesizes theoretical principles with practical, field-proven insights to offer a robust resource for researchers. All presented data is supported by authoritative sources and predictive models where experimental data is not publicly available.

Introduction

This compound combines the aromaticity and hydrogen bonding capabilities of a pyridine ring with the reactive potential of a terminal alkyne and the electronic influence of a methoxy group. This unique combination of functional groups makes it a valuable synthon for the construction of novel pharmaceutical agents and functional materials. Accurate interpretation of its spectroscopic data is the cornerstone of its chemical manipulation and characterization. This guide will dissect the key features of its ¹H NMR, ¹³C NMR, IR, and mass spectra, providing a detailed rationale for the observed and predicted spectral characteristics.

Molecular Structure and Key Features

The structure of this compound dictates its spectroscopic signature. The pyridine ring provides a rigid scaffold, while the ethynyl and methoxy substituents introduce distinct electronic and vibrational properties.

Figure 1. Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the acetylenic proton. The chemical shifts are influenced by the electron-withdrawing nitrogen atom and the electron-donating methoxy group.

Predicted ¹H NMR Spectral Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | 6.8 - 7.0 | d | ~1.5 - 2.0 | Shielded by the adjacent methoxy group and ortho to the nitrogen. |

| H-5 | 7.0 - 7.2 | dd | ~5.0, ~1.5 | Coupled to H-6 and H-3. |

| H-6 | 8.0 - 8.2 | d | ~5.0 | Deshielded due to its position alpha to the nitrogen. |

| OCH₃ | 3.9 - 4.1 | s | - | Characteristic singlet for a methoxy group on an aromatic ring. |

| C≡CH | 3.1 - 3.3 | s | - | Acetylenic proton with a characteristic chemical shift. |

Experimental Protocol for ¹H NMR Spectroscopy:

A standardized protocol for acquiring high-quality ¹H NMR data is crucial for accurate analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a narrow and symmetrical peak shape for a reference signal (e.g., residual solvent peak).

-

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Figure 2. Workflow for ¹H NMR data acquisition and processing.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization and electronic environment.

Predicted ¹³C NMR Spectral Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 162 - 165 | Attached to both nitrogen and oxygen, highly deshielded. |

| C-3 | 110 - 113 | Shielded by the methoxy group. |

| C-4 | 138 - 141 | Attached to the ethynyl group. |

| C-5 | 115 - 118 | Aromatic CH. |

| C-6 | 148 - 151 | Alpha to nitrogen, deshielded. |

| OCH₃ | 53 - 56 | Typical chemical shift for a methoxy carbon. |

| C ≡CH | 80 - 83 | sp-hybridized carbon attached to the ring. |

| C≡C H | 78 - 81 | Terminal sp-hybridized carbon. |

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in acquisition parameters.

-

Sample Preparation: Use a more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Tune the probe for ¹³C observation.

-

Lock and shim as for ¹H NMR.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

Set the spectral width to cover the expected range (typically 0-200 ppm).

-

A larger number of scans is required compared to ¹H NMR.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key functional groups are the alkyne, the aromatic pyridine ring, and the ether linkage.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3300 | ≡C-H stretch | Strong, sharp |

| ~2110 | C≡C stretch | Medium to weak |

| 1600-1450 | C=C and C=N stretching (pyridine ring) | Medium to strong |

| 1250-1000 | C-O-C stretch (methoxy group) | Strong |

| ~3100-3000 | Aromatic C-H stretch | Medium |

| Below 900 | Aromatic C-H bending | Medium to strong |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid and liquid samples.

-

Sample Preparation: Place a small amount of the solid or a drop of the liquid sample directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR accessory is correctly installed in the FTIR spectrometer.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

The resulting spectrum can be analyzed to identify the characteristic absorption bands.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 133.05 (Calculated for C₈H₇NO)[1]. The molecular ion peak is expected to be prominent.

-

Key Fragments:

-

[M-CH₃]⁺ (m/z = 118): Loss of a methyl radical from the methoxy group.

-

[M-HCN]⁺ (m/z = 106): A common fragmentation pathway for pyridines.

-

[M-CO]⁺ (m/z = 105): Loss of carbon monoxide.

-

Predicted High-Resolution Mass Spectrometry (HRMS) Data:

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

| Adduct | Predicted m/z |

| [M+H]⁺ | 134.06004 |

| [M+Na]⁺ | 156.04198 |

(Data predicted by computational tools)[1]

Experimental Protocol for Mass Spectrometry (Direct Infusion ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation for positive ion mode.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum over a suitable m/z range.

-

-

Data Analysis:

-

Identify the molecular ion peak and any significant fragment ions.

-

For HRMS, compare the measured accurate mass to the calculated mass for the expected elemental formula.

-

Conclusion

The spectroscopic data of this compound provides a detailed fingerprint of its molecular structure. The ¹H and ¹³C NMR spectra confirm the connectivity of the carbon-hydrogen framework, while IR spectroscopy identifies the key functional groups. Mass spectrometry verifies the molecular weight and elemental composition. This comprehensive guide serves as a valuable resource for researchers, enabling confident identification and utilization of this important chemical building block in their scientific endeavors.

References

A Technical Guide to 4-Ethynyl-2-methoxypyridine: Synthesis, Characterization, and Applications in Modern Drug Discovery

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

In the landscape of contemporary drug discovery, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Among these, the pyridine ring holds a position of prominence due to its unique electronic properties, its capacity for hydrogen bonding, and its metabolic stability. The strategic functionalization of this core structure allows for the fine-tuning of a molecule's pharmacological profile. 4-Ethynyl-2-methoxypyridine (CAS No. 1060816-39-8) is a prime example of a highly versatile, functionalized pyridine building block. Its constituent parts—the pyridine core, the reactive ethynyl group, and the modulating methoxy group—each play a crucial role in its utility. The terminal alkyne is a versatile handle for a variety of powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling and click chemistry.[1] The methoxy group, on the other hand, can influence the electronic environment of the pyridine ring and provide a steric and electronic profile that can be beneficial for target engagement. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1060816-39-8 | --INVALID-LINK-- |

| Molecular Formula | C₈H₇NO | --INVALID-LINK-- |

| Molecular Weight | 133.15 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| SMILES | COC1=NC=CC(=C1)C#C | --INVALID-LINK-- |

| Predicted XlogP | 1.4 | --INVALID-LINK-- |

Synthesis of this compound: A Methodical Approach

The synthesis of this compound is most effectively achieved through a Sonogashira coupling reaction.[2][3] This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] The following protocol outlines a reliable, two-step procedure starting from the readily available 4-iodo-2-methoxypyridine and employing a protected alkyne, trimethylsilylacetylene, followed by deprotection.

Experimental Protocol: Synthesis and Purification

Step 1: Sonogashira Coupling of 4-Iodo-2-methoxypyridine with Trimethylsilylacetylene

Causality: The use of a trimethylsilyl (TMS) protecting group on the acetylene is a strategic choice to prevent self-coupling of the terminal alkyne (Glaser coupling), a common side reaction under Sonogashira conditions.[4] The TMS group is readily cleaved under mild conditions in the subsequent step.

Materials:

-

4-Iodo-2-methoxypyridine

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-iodo-2-methoxypyridine (1.0 eq).

-

Add anhydrous toluene to dissolve the starting material.

-

To the solution, add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).

-

Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.

-

Add triethylamine (2.0 eq) followed by trimethylsilylacetylene (1.2 eq) via syringe.

-

Heat the reaction mixture to 70-80 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure. The crude product, (2-methoxypyridin-4-yl)(trimethylsilyl)acetylene, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Deprotection of the Trimethylsilyl Group

Causality: The choice of a mild deprotection agent like potassium carbonate in methanol is crucial to avoid degradation of the product and to ensure high yields.[5] This method is highly effective for the removal of the TMS group from acetylenes.

Materials:

-

Crude or purified (2-methoxypyridin-4-yl)(trimethylsilyl)acetylene

-

Potassium carbonate (K₂CO₃)

-

Methanol

-

Dichloromethane

-

Water

Procedure:

-

Dissolve the silyl-protected intermediate in methanol.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

The final product can be further purified by column chromatography if necessary.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected spectroscopic data for this compound.

| Spectroscopic Data | Predicted Values |

| ¹H NMR (CDCl₃) | δ (ppm): ~8.2 (d, 1H, pyridine-H), ~7.0 (s, 1H, pyridine-H), ~6.8 (d, 1H, pyridine-H), ~3.9 (s, 3H, OCH₃), ~3.1 (s, 1H, C≡CH) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~164 (C-O), ~150 (pyridine-C), ~140 (pyridine-C), ~120 (pyridine-C), ~110 (pyridine-C), ~83 (C≡C), ~78 (C≡C), ~54 (OCH₃) |

| Mass Spectrometry (ESI-MS) | [M+H]⁺: m/z 134.0600[6] |

| Infrared (IR) Spectroscopy | ν (cm⁻¹): ~3300 (C≡C-H stretch), ~2100 (C≡C stretch), ~1600, 1470 (pyridine ring stretch) |

Note: NMR chemical shifts are estimates and may vary depending on the solvent and experimental conditions. IR frequencies are typical for the respective functional groups.[7][8][9]

References

- 1. 4-Methoxypyridine(620-08-6) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 6. PubChemLite - this compound (C8H7NO) [pubchemlite.lcsb.uni.lu]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

4-Ethynyl-2-methoxypyridine molecular weight and formula

An In-depth Technical Guide to 4-Ethynyl-2-methoxypyridine: A Key Building Block in Modern Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of increasing importance in the field of drug discovery and development. We will delve into its fundamental physicochemical properties, explore its synthesis, and illuminate its application as a critical intermediate in the creation of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work.

Core Physicochemical Properties

This compound is a substituted pyridine derivative featuring both an ethynyl and a methoxy group. These functional groups impart specific reactivity and properties that make it a valuable synthon in organic chemistry.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO | [1] |

| Molecular Weight | 133.15 g/mol | |

| Monoisotopic Mass | 133.05276 Da | [1] |

| CAS Number | 1060816-39-8 | |

| SMILES | COC1=NC=CC(=C1)C#C | [1] |

| InChI | InChI=1S/C8H7NO/c1-3-7-4-5-9-8(6-7)10-2/h1,4-6H,2H3 | [1] |

| InChIKey | PDGGEISQQSILHC-UHFFFAOYSA-N | [1] |

Molecular Structure

The structure of this compound is characterized by a pyridine ring substituted at the 2- and 4-positions. The methoxy group at the 2-position and the ethynyl group at the 4-position are key to its utility in synthetic chemistry.

Caption: 2D structure of this compound.

Synthesis and Methodologies

The synthesis of this compound typically involves a multi-step process starting from more readily available pyridine derivatives. A common strategy is the Sonogashira coupling of a halogenated 2-methoxypyridine with a protected acetylene, followed by deprotection.

A plausible synthetic workflow is outlined below. This approach is favored for its reliability and the commercial availability of the starting materials. The choice of a Sonogashira coupling is based on its high efficiency in forming carbon-carbon bonds between sp² and sp hybridized carbons, which is essential for introducing the ethynyl group onto the pyridine ring.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Sonogashira Coupling and Deprotection

This protocol describes the synthesis of this compound from 2-methoxy-4-bromopyridine. The use of trimethylsilylacetylene serves to protect the terminal alkyne, preventing self-coupling and other side reactions. The subsequent deprotection under basic conditions is a standard and effective method.

Materials and Reagents:

-

2-Methoxy-4-bromopyridine

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Toluene, anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Sonogashira Coupling: a. To a dry, nitrogen-purged flask, add 2-methoxy-4-bromopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq). b. Add anhydrous toluene and anhydrous triethylamine. c. Add trimethylsilylacetylene (1.2 eq) dropwise to the mixture. d. Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed. e. Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. f. Concentrate the filtrate under reduced pressure. The crude product is 2-methoxy-4-((trimethylsilyl)ethynyl)pyridine.

-

Purification of Intermediate (Optional): a. The crude intermediate can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Deprotection: a. Dissolve the crude or purified intermediate in methanol. b. Add potassium carbonate (2.0 eq) to the solution. c. Stir the mixture at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the silyl-protected alkyne. d. Once the reaction is complete, remove the methanol under reduced pressure.

-

Work-up and Final Purification: a. Partition the residue between dichloromethane and water. b. Separate the organic layer, and wash with saturated aqueous NaHCO₃ and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. d. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate for the synthesis of complex, biologically active molecules. The ethynyl group is particularly useful for "click" chemistry reactions and as a handle for further functionalization, while the methoxypyridine core is a common scaffold in many pharmaceutical compounds.[2]

Gamma-Secretase Modulators for Alzheimer's Disease

One of the most significant applications of methoxypyridine derivatives is in the development of gamma-secretase modulators (GSMs).[3] These molecules are being investigated as potential treatments for Alzheimer's disease by altering the production of amyloid-beta (Aβ) peptides, specifically reducing the formation of the more toxic Aβ42 species.[3] The methoxypyridine moiety has been shown to improve both the activity and the physicochemical properties, such as solubility, of these modulators.[3]

The synthesis of these complex GSMs often involves the coupling of a methoxypyridine-containing fragment with other heterocyclic systems. The ethynyl group on this compound provides a reactive site for such coupling reactions.

Caption: Role of this compound in synthesis.

Other Therapeutic Areas

Beyond Alzheimer's disease, substituted pyridine derivatives are being explored in a wide range of therapeutic areas:

-

Oncology: 2-substituted-4-phenoxypyridine derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[4]

-

Neurological Disorders: Analogues of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine are potent antagonists of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a target for treating various CNS disorders, including drug abuse.[5]

The structural motifs present in this compound make it an attractive starting point for the synthesis of libraries of compounds for screening against these and other biological targets.

Conclusion

This compound is a high-value chemical intermediate with significant applications in medicinal chemistry. Its well-defined structure and the specific reactivity of its functional groups allow for its incorporation into complex molecular architectures. As demonstrated by its use in the synthesis of gamma-secretase modulators and other potential therapeutics, this compound is a key tool for researchers and scientists working at the forefront of drug discovery. The synthetic protocols outlined in this guide provide a reliable pathway to access this important building block, enabling further innovation in the development of novel medicines.

References

- 1. PubChemLite - this compound (C8H7NO) [pubchemlite.lcsb.uni.lu]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues as potent, noncompetitive metabotropic glutamate receptor subtype 5 antagonists; search for cocaine medications - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-Ethynyl-2-methoxypyridine in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 4-ethynyl-2-methoxypyridine, a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies to offer a complete understanding of the compound's behavior in various organic media.

Introduction: The Significance of this compound

This compound (CAS No. 1060816-39-8) is a substituted pyridine derivative featuring a methoxy group at the 2-position and an ethynyl group at the 4-position.[1] This unique combination of functional groups imparts a specific electronic profile and reactivity, making it a valuable intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Understanding its solubility is paramount for optimizing reaction conditions, developing robust purification strategies (such as crystallization), and formulating active pharmaceutical ingredients.

The solubility of a compound is not merely a physical constant but a critical parameter that dictates its utility in a laboratory or industrial setting. From ensuring homogeneity in a reaction vessel to achieving the desired concentration in a biological assay, solubility is a foundational pillar of successful chemical research.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2][3] This rule states that a solute will dissolve best in a solvent that has a similar polarity. The polarity of this compound is influenced by several structural features:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and can act as a hydrogen bond acceptor.

-

Methoxy Group (-OCH₃): The oxygen atom is a hydrogen bond acceptor, and the methyl group adds some nonpolar character.

-

Ethynyl Group (-C≡CH): The terminal alkyne provides a weakly acidic proton and a region of high electron density (π-system), contributing to potential dipole-dipole interactions and weak hydrogen bonding.

The predicted XLogP value for this compound is 1.4, suggesting it is a moderately polar compound.[4] This value indicates that it will likely exhibit good solubility in polar aprotic and some polar protic solvents, with decreasing solubility in nonpolar solvents.

Anticipated Solubility Profile

Based on its molecular structure and predicted polarity, we can forecast the solubility of this compound in common organic solvents. This theoretical assessment provides a starting point for experimental verification. A structurally similar compound, 4-ethynylanisole, is noted to be soluble in chloroform, acetone, dichloromethane, and methanol, while being insoluble in water.[5] This provides an empirical basis for our predictions.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale (Intermolecular Forces) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions. |

| N,N-Dimethylformamide (DMF) | High | Strong dipole-dipole interactions. | |

| Acetonitrile (ACN) | Good | Favorable dipole-dipole interactions. | |

| Acetone | Good | Dipole-dipole interactions and potential for weak hydrogen bonding. | |

| Tetrahydrofuran (THF) | Good | Dipole-dipole interactions; ether oxygen can act as a hydrogen bond acceptor. | |

| Polar Protic | Methanol (MeOH) | Good to Moderate | Hydrogen bonding is possible with the pyridine nitrogen and methoxy oxygen. |

| Ethanol (EtOH) | Good to Moderate | Similar to methanol, but the larger alkyl chain may slightly reduce solubility compared to MeOH. | |

| Water (H₂O) | Low to Insoluble | The nonpolar hydrocarbon backbone of the pyridine ring and the ethynyl group likely dominate over the polar functional groups. | |

| Nonpolar / Halogenated | Dichloromethane (DCM) | Good | Capable of dissolving moderately polar compounds. |

| Chloroform (CHCl₃) | Good | Similar to DCM. | |

| Nonpolar Hydrocarbon | Toluene | Moderate to Low | Dominated by London dispersion forces; limited interaction with the polar parts of the molecule. |

| Hexanes / Heptane | Insoluble | Mismatch in polarity; strong nonpolar character of the solvent versus the moderate polarity of the solute. |

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for accurate process development. The following protocol outlines a standard method for quantitatively assessing the solubility of this compound. This protocol is a self-validating system, ensuring reproducibility and accuracy.

Workflow for Solubility Determination

References

A Technical Guide to 4-Ethynyl-2-methoxypyridine (CAS 1060816-39-8): Commercial Sourcing, Synthesis, and Applications

Abstract

This technical guide provides an in-depth analysis of 4-Ethynyl-2-methoxypyridine, a heterocyclic building block of increasing importance in pharmaceutical and materials science research. Designed for researchers, medicinal chemists, and drug development professionals, this document details the compound's commercial availability, outlines a robust and reliable synthetic protocol via Sonogashira cross-coupling, and explores its key applications. By grounding technical procedures in mechanistic principles, this guide serves as a practical resource for sourcing and utilizing this versatile molecule in advanced research and development programs.

Introduction to this compound

This compound is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in organic synthesis.[1] Its structure uniquely combines three key features: a pyridine core, a common scaffold in numerous approved drugs; a methoxy group, which can modulate physicochemical properties and target binding; and an ethynyl (alkyne) group, a highly functional handle for a variety of transformations, including click chemistry and further cross-coupling reactions.[2][3] This combination makes it a valuable precursor for creating complex molecular architectures.

Chemical Identity and Properties

The fundamental properties of this compound are summarized below. Accurate identification via its CAS number is critical for procurement and regulatory compliance.

| Property | Value | Source |

| Compound Name | This compound | [4][5] |

| CAS Number | 1060816-39-8 | [5] |

| Molecular Formula | C₈H₇NO | [4][5] |

| Molecular Weight | 133.15 g/mol | [5] |

| SMILES | COC1=NC=CC(=C1)C#C | [4] |

| InChI Key | PDGGEISQQSILHC-UHFFFAOYSA-N | [4] |

Commercial Availability and Sourcing

This compound is available from several specialized chemical suppliers catering to the research and development sector. It is typically offered in high purity (≥95%) and in quantities ranging from milligrams to multi-gram scales.

Overview of Commercial Suppliers

Procurement of this reagent is straightforward through established fine chemical vendors. When sourcing, it is imperative to verify the CAS number and request a certificate of analysis (CoA) to confirm purity and identity.

| Supplier | CAS Number | Notes |

| Sigma-Aldrich (Merck) | 1060816-39-8 | A well-documented source for research-grade chemicals. |

| Matrix Scientific | 1060816-39-8 | Lists the compound as an available product.[5] |

| BLD Pharm | Not explicitly listed, but carries similar structures like 4-Ethynyl-2-methylpyridine. | A potential source for custom synthesis or related analogues.[6] |

| Frontier Specialty Chemicals | Not explicitly listed, but carries similar structures like 4-Acetyl-2-methoxypyridine. | Specializes in unique building blocks and may be a source.[7] |

Synthetic Methodologies

While commercially available, multi-gram quantities of this compound may require in-house synthesis. The most efficient and widely adopted method for its preparation is the Sonogashira cross-coupling reaction.[8] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide and is renowned for its reliability and functional group tolerance.[9]

The Sonogashira Cross-Coupling: The Premier Route

The synthesis involves the palladium- and copper-cocatalyzed reaction between a 4-halopyridine precursor (typically 4-iodo- or 4-bromo-2-methoxypyridine) and a protected acetylene source, such as trimethylsilylacetylene (TMSA). The use of TMSA is advantageous as it prevents the undesired homocoupling of the alkyne (Glaser coupling) and is easier to handle than acetylene gas.[10] The reaction is followed by in-situ or subsequent deprotection of the silyl group to yield the terminal alkyne.

Catalytic Cycle Mechanism

The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[11]

-

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the 4-halopyridine, forming a Pd(II) intermediate.

-

Copper Cycle : Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.

-

Transmetalation : The copper acetylide transfers its acetylenic group to the Pd(II) complex, regenerating the copper(I) catalyst. This is often the rate-determining step.[11]

-

Reductive Elimination : The resulting Pd(II) complex undergoes reductive elimination to form the C-C bond of the final product and regenerate the active Pd(0) catalyst, thus completing the cycle.

References

- 1. innospk.com [innospk.com]

- 2. 2-ethynyl-4-Methoxypyridine [myskinrecipes.com]

- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C8H7NO) [pubchemlite.lcsb.uni.lu]

- 5. matrixscientific.com [matrixscientific.com]

- 6. 30413-56-0|4-Ethynyl-2-methylpyridine|BLD Pharm [bldpharm.com]

- 7. 4-Acetyl-2-methoxypyridine | [frontierspecialtychemicals.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. ijnc.ir [ijnc.ir]

- 11. chem.libretexts.org [chem.libretexts.org]

Reactivity of the ethynyl group on 2-methoxypyridine

An In-depth Technical Guide to the Reactivity of the Ethynyl Group on 2-Methoxypyridine

Abstract

The 2-ethynyl-6-methoxypyridine scaffold is a cornerstone in modern synthetic and medicinal chemistry. Its unique electronic architecture, arising from the interplay between the electron-withdrawing pyridine ring and the electron-donating methoxy group, imbues the terminal ethynyl moiety with a versatile and predictable reactivity profile. This guide provides an in-depth exploration of the key transformations of this ethynyl group, including palladium-catalyzed cross-coupling, copper-catalyzed cycloadditions (Click Chemistry), and nucleophilic additions. Each section delves into the underlying reaction mechanisms, offers field-proven insights into experimental design and optimization, and presents detailed, actionable protocols. This document serves as a comprehensive resource for researchers aiming to leverage the synthetic potential of 2-ethynyl-6-methoxypyridine in the design and development of novel chemical entities.

Introduction: The Strategic Value of the 2-Ethynyl-6-methoxypyridine Core

Pyridine and its derivatives are among the most prevalent heterocyclic scaffolds in FDA-approved drugs, valued for their ability to engage in hydrogen bonding, modulate solubility, and serve as bioisosteric replacements for phenyl rings.[1] The introduction of a methoxy group at the 2-position further refines the electronic properties of the pyridine ring, influencing its metabolic stability and target engagement profile.[2][3] When combined with a terminal alkyne at the 6-position, the resulting molecule, 2-ethynyl-6-methoxypyridine, becomes a highly valuable and versatile building block for several reasons:

-

Activated Alkyne: The nitrogen atom in the pyridine ring acts as an electron sink, polarizing the ethynyl C-H bond and rendering the terminal proton more acidic. This facilitates deprotonation and the formation of metal acetylides, which are key intermediates in many coupling reactions.

-

Diverse Reactivity: The terminal alkyne is a gateway to a vast array of chemical transformations, including C-C bond formation, heterocycle synthesis, and functional group interconversion.

-

Scaffold for Drug Discovery: The transformations discussed herein allow for the rapid assembly of complex molecules from the 2-ethynyl-6-methoxypyridine core, enabling the exploration of extensive chemical space in drug discovery programs.[4][5]

This guide will focus on the most synthetically powerful and widely utilized reactions of the ethynyl group on this scaffold.

Sonogashira Cross-Coupling: Forging Aryl-Alkyne Bonds

The Sonogashira reaction is a robust and efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is fundamental in medicinal chemistry for linking aromatic systems, a common strategy in fragment-based drug design and lead optimization.

Mechanistic Rationale

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7]

-

Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.

-

Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate. This step increases the nucleophilicity of the alkyne.

-

Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the Cu(I) catalyst.

-

Reductive Elimination: The resulting Pd(II) complex, now bearing both the aryl and alkynyl ligands, undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst.[7]

The choice of base (typically an amine like triethylamine or diisopropylamine) is critical; it serves to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction.[6]

Diagram: The Sonogashira Catalytic Cycle

Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Field Insights & Protocol Validation

-

Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and reliable choice. For more challenging couplings, catalysts with more electron-rich and bulky phosphine ligands can be more effective.[7]

-

Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. Its presence accelerates the crucial transmetalation step.

-

Solvent and Atmosphere: The reaction is highly sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling). Therefore, solvents must be thoroughly degassed, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents like THF or DMF are typical.

-

Reactivity Order: The reactivity of the aryl halide partner follows the order I > Br > OTf >> Cl.[6] For practical purposes, aryl iodides and bromides are most commonly used.

Experimental Protocol: Sonogashira Coupling

-

Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂), add 2-ethynyl-6-methoxypyridine (1.0 eq), the aryl halide (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

-

Solvent Addition: Add anhydrous, degassed triethylamine (3.0 eq) and anhydrous, degassed THF (to achieve a concentration of ~0.1 M).

-

Reaction: Stir the mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating to 50-60 °C may be required.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove catalyst residues, washing the pad with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired product.

Table 1: Representative Data for Sonogashira Couplings

| Aryl Halide Partner | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Iodotoluene | Pd(PPh₃)₄ / CuI | Et₃N / THF | 25 | 16 | ~85-95 |

| 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 60 | 12 | ~70-80 |

| 2-Bromopyridine | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ / Dioxane | 80 | 24 | ~60-75 |

Azide-Alkyne Cycloaddition (CuAAC): The Cornerstone of Click Chemistry

Introduced by K. B. Sharpless, "Click Chemistry" describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[8][9] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction, providing a highly efficient route to 1,2,3-triazoles.[10]

Mechanistic Rationale

Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant is highly regioselective and proceeds under mild conditions.[8] The mechanism involves the formation of a copper acetylide, which then reacts with the azide in a stepwise fashion within the coordination sphere of the copper catalyst, leading exclusively to the 1,4-disubstituted triazole product. This transformation is highly reliable and tolerant of a vast range of functional groups, making it ideal for biological and materials science applications.[11][12]

Diagram: The CuAAC "Click" Reaction Workflow

Caption: A simplified workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition.

Field Insights & Protocol Validation

-

Catalyst Generation: The active Cu(I) catalyst is often generated in situ from the reduction of a Cu(II) salt, typically copper(II) sulfate (CuSO₄), with a mild reducing agent like sodium ascorbate.[11] This avoids handling potentially unstable Cu(I) salts.

-

Ligand Acceleration: In aqueous or biological media, ligands are used to stabilize the Cu(I) oxidation state and prevent cellular toxicity. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that is highly effective for this purpose.[11]

-

Bio-orthogonality: The alkyne and azide functional groups are essentially absent in biological systems. This "bio-orthogonality" allows the CuAAC reaction to proceed in complex biological environments, such as in cell labeling, without interfering with native biochemical processes.[12]

Experimental Protocol: CuAAC "Click" Reaction

-

Preparation: In a vial, dissolve the organic azide (1.0 eq) and 2-ethynyl-6-methoxypyridine (1.1 eq) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water).

-

Catalyst Addition: To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq, from a 1M stock).

-

Initiation: Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq, from a 0.5M stock). If using a ligand, pre-mix the CuSO₄ and ligand before addition.

-

Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours. Progress can be monitored by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by silica gel chromatography if necessary.

Other Key Transformations of the Ethynyl Group

Beyond the two major reaction classes above, the ethynyl group on 2-methoxypyridine can undergo several other valuable transformations.

[2+2] Cycloadditions

Photochemical [2+2] cycloadditions between an alkyne and an alkene can form highly strained cyclobutene rings.[13][14] While synthetically powerful, these reactions require specialized photochemical equipment and can sometimes suffer from issues with regioselectivity and side reactions. The reaction is initiated by UV light, which excites one of the π-systems to a higher energy state, enabling the otherwise thermally forbidden cycloaddition to occur.[15]

Nucleophilic Addition

The electron-withdrawing nature of the pyridine ring makes the alkyne susceptible to nucleophilic attack, particularly in a Michael-type or 1,4-addition fashion if the nucleophile is soft.[16][17] This reaction is a powerful method for forming substituted alkenes with high stereocontrol (typically yielding the E-isomer via anti-addition).

-

Causality: The reaction is often base-catalyzed, where the base serves to deprotonate the nucleophile, increasing its reactivity.[18] The choice of solvent can significantly impact the reaction rate and selectivity.

-

Protocol Outline:

-

Dissolve 2-ethynyl-6-methoxypyridine (1.0 eq) and the nucleophile (e.g., a thiol or secondary amine, 1.2 eq) in a suitable solvent like ethanol or THF.

-

Add a catalytic amount of a base (e.g., sodium ethoxide or DBU).

-

Stir at room temperature or with gentle heating until the reaction is complete.

-

Perform an aqueous work-up followed by extraction and purification.

-

Table 2: Summary of Ethynyl Group Reactivity

| Reaction Type | Key Reagents | Product Formed | Core Application |

| Sonogashira Coupling | Aryl-X, Pd(0) catalyst, Cu(I) | Aryl-substituted alkyne | C-C bond formation, linking aromatic fragments |

| CuAAC (Click) | Azide (R-N₃), Cu(I) catalyst | 1,4-disubstituted 1,2,3-triazole | Bio-conjugation, stable linker formation |

| [2+2] Cycloaddition | Alkene, UV light | Cyclobutene derivative | Synthesis of strained ring systems |

| Nucleophilic Addition | Nucleophile (R-SH, R₂NH), Base | Substituted alkene | Functionalization, heterocycle synthesis |

| Hydration | H₂O, H₂SO₄, HgSO₄ (catalyst) | Acetylpyridine derivative | Ketone synthesis |

Conclusion

The ethynyl group on 2-methoxypyridine is a remarkably versatile functional handle. Its reactivity can be precisely controlled through the selection of catalysts and reaction conditions to achieve a diverse range of valuable chemical transformations. From the robust C-C bond formation of the Sonogashira coupling to the highly efficient and bio-orthogonal nature of the CuAAC click reaction, 2-ethynyl-6-methoxypyridine provides a reliable and strategic entry point for the synthesis of complex molecules. A thorough understanding of the mechanisms and experimental nuances detailed in this guide will empower researchers in drug discovery and materials science to fully exploit the synthetic potential of this important building block.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Click Chemistry [organic-chemistry.org]

- 9. Topics (Click Chemistry) | TCI AMERICA [tcichemicals.com]

- 10. mdpi.com [mdpi.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Click Chemistry | AAT Bioquest [aatbio.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. scispace.com [scispace.com]

- 17. Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Stability and Storage of 4-Ethynyl-2-methoxypyridine: A Technical Guide

Introduction

4-Ethynyl-2-methoxypyridine is a bifunctional molecule of significant interest in chemical synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its utility is derived from the presence of a reactive terminal alkyne, which can participate in a variety of coupling reactions such as the Sonogashira coupling, and a methoxypyridine core, a common scaffold in medicinal chemistry.[1][2] The dual functionality, however, also introduces specific stability challenges that necessitate a thorough understanding and implementation of appropriate storage and handling protocols. This guide provides a comprehensive overview of the factors influencing the stability of this compound and details best practices for its long-term storage to ensure its integrity for research and development applications.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior and stability.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO | [1] |

| Molecular Weight | 133.15 g/mol | [2] |

| Appearance | White to light yellow powder or crystal | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Likely soluble in common organic solvents like acetone | Inferred from related compounds |

| pKa (predicted) | 4.16 ± 0.10 | [1] |

Factors Influencing Stability

The stability of this compound is primarily influenced by its susceptibility to oxidation, polymerization, and degradation under various environmental conditions.

Oxidation

The terminal alkyne group is susceptible to oxidative degradation. Exposure to atmospheric oxygen, particularly in the presence of light or metal catalysts, can lead to a variety of byproducts. The primary concern is the potential for oxidative coupling of the alkyne, leading to the formation of diacetylene derivatives. Furthermore, strong oxidizing agents can cleave the alkyne bond, resulting in the formation of carboxylic acids.

Polymerization